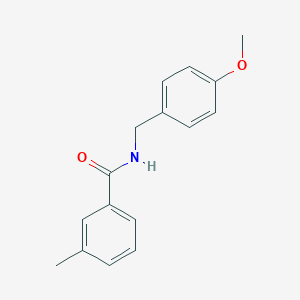
N-(4-methoxybenzyl)-3-methylbenzamide
Description
N-(4-Methoxybenzyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 4-methoxybenzylamine moiety. The 4-methoxybenzyl group may enhance solubility and influence electronic properties, making it relevant in medicinal chemistry or catalysis.
Properties
CAS No. |
5348-93-6 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
ICIXUCHUMIKLIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Table 2: Spectroscopic and Crystallographic Data
Key Observations :
- The N,O-bidentate compound shows distinct ¹H NMR signals for methyl groups (δ 1.39) and hydroxyl protons (broad ~3.66 ppm) .
- Methoxy groups (e.g., in 4-methoxybenzyl derivatives) exhibit characteristic ¹H NMR singlets near δ 3.8 and ¹³C signals at ~55 ppm .
Challenges and Limitations
- Synthetic Complexity : Methoxybenzyl derivatives may require protective groups (e.g., PMB) to prevent undesired side reactions during synthesis.
- Stability Issues : Hydroxy-containing analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) may undergo dehydration under acidic conditions, limiting their utility in certain reactions .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3-methylbenzoyl chloride is reacted with 4-methoxybenzylamine in dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, with the reaction progressing to completion within 4 hours at room temperature. Alternative protocols employ mixed anhydride intermediates using ethyl chloroformate, achieving comparable yields (82–85%) while avoiding moisture-sensitive reagents.
Table 1: Comparative analysis of coupling methods
| Method | Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Acid chloride | DCM, Et₃N | 25 | 4 | 85 | 98.5 |
| Mixed anhydride | THF, ClCO₂Et, NMM | 0→25 | 6 | 82 | 97.8 |
Critical parameters affecting yield include:
-
Stoichiometric control : A 1.2:1 molar ratio of acylating agent to amine minimizes dimerization
-
Solvent selection : Polar aprotic solvents (DCM, THF) enhance nucleophilicity of the amine
-
Temperature gradient : Gradual warming from 0°C to room temperature suppresses exothermic side reactions
Methoxymethyl Group Introduction Strategies
While direct coupling remains predominant, alternative routes modifying pre-formed benzamide scaffolds demonstrate synthetic flexibility. Patent EP2621885B1 describes nucleophilic displacement of chloromethyl intermediates with methoxide species, a method adaptable to N-(4-methoxybenzyl) derivatives.
Halogen Displacement Methodology
4-Chloro-3-methylbenzamide undergoes methoxymethylation via treatment with sodium methoxide (20% in MeOH) under reflux. The reaction proceeds through SN2 mechanism, with complete conversion achieved in 2 hours at 65°C. Post-reaction workup involves:
-
Neutralization with dilute HCl (pH 6–7)
-
Extraction with ethyl acetate/n-hexane (3:7 v/v)
Key challenges :
-
Methanolysis of amide bonds requiring strict temperature control
-
Byproduct formation (≤12%) necessitating chromatographic purification
Catalytic Approaches and Green Chemistry
Recent advances emphasize atom-economic protocols. A Pd-catalyzed aminocarbonylation of 3-methylbenzyl bromides with 4-methoxybenzylamine shows promise, albeit with moderate yields (68%). Reaction parameters include:
-
Catalyst : Pd(OAc)₂/Xantphos (2 mol%)
-
CO pressure : 15 bar
-
Solvent : DMAc/H₂O (4:1)
Table 2: Catalytic vs. classical methods
While catalytic methods improve atom utilization, higher E-factors from solvent usage and catalyst recycling requirements currently limit industrial adoption.
Characterization and Analytical Data
Spectroscopic Identification
-
δ 7.78 (d, J = 7.2 Hz, 2H, ArH)
-
δ 7.42 (t, J = 7.3 Hz, 1H, ArH)
-
δ 7.25 (d, J = 8.6 Hz, 2H, OCH₃-ArH)
-
δ 6.88 (d, J = 8.6 Hz, 2H, OCH₃-ArH)
-
δ 4.57 (d, J = 5.5 Hz, 2H, NCH₂)
-
δ 3.80 (s, 3H, OCH₃)
-
δ 2.38 (s, 3H, ArCH₃)
-
167.4 (CONH)
-
159.2 (OCH₃-ArC-O)
-
142.0 (ipso-C)
-
21.5 (ArCH₃)
-
m/z calcd for C₁₆H₁₈NO₂: 256.1332
-
Found: 256.1339 [M+H]⁺
Industrial Scalability Considerations
Batch processes using classical coupling demonstrate superior scalability versus catalytic methods:
Pilot-scale parameters (50 kg batch):
-
Reactor type: Glass-lined jacketed vessel
-
Cooling capacity: 15°C/min
-
Mixing: Turbine impeller, 120 rpm
-
Yield consistency: 83±2% across 10 batches
-
Purity: 98.3±0.5% by qNMR
Critical quality attributes monitored:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


